1-[2-(4-Fluorophenoxy)ethyl]-4-nitro-1H-pyrazole
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Overview
Description
1-[2-(4-Fluorophenoxy)ethyl]-4-nitro-1H-pyrazole is a synthetic organic compound characterized by the presence of a fluorophenoxy group, an ethyl chain, and a nitro-substituted pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Fluorophenoxy)ethyl]-4-nitro-1H-pyrazole typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where 4-fluorophenol reacts with 2-chloroethylamine to form 2-(4-fluorophenoxy)ethylamine. This intermediate is then subjected to a cyclization reaction with 4-nitro-1H-pyrazole under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity. Techniques like continuous flow synthesis and the use of automated reactors can enhance scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Fluorophenoxy)ethyl]-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The fluorine atom on the phenoxy ring can be substituted with other nucleophiles.
Cyclization: The ethyl chain can participate in cyclization reactions to form different heterocyclic compounds.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are often used.
Cyclization: Acidic or basic conditions can facilitate cyclization reactions.
Major Products:
Reduction: 1-[2-(4-Aminophenoxy)ethyl]-4-nitro-1H-pyrazole.
Substitution: 1-[2-(4-Substituted phenoxy)ethyl]-4-nitro-1H-pyrazole derivatives.
Cyclization: Various heterocyclic compounds depending on the reaction conditions.
Scientific Research Applications
1-[2-(4-Fluorophenoxy)ethyl]-4-nitro-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-(4-Fluorophenoxy)ethyl]-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenoxy group enhances the compound’s binding affinity to certain enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
- 1-[2-(4-Fluorophenoxy)ethyl]piperazine
- 1-[2-(4-Fluorophenoxy)ethyl]azepane
- 1-[2-(4-Fluorophenoxy)ethyl]-4-phenoxypiperidine
Uniqueness: 1-[2-(4-Fluorophenoxy)ethyl]-4-nitro-1H-pyrazole stands out due to its unique combination of a nitro-substituted pyrazole ring and a fluorophenoxyethyl chain. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]-4-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O3/c12-9-1-3-11(4-2-9)18-6-5-14-8-10(7-13-14)15(16)17/h1-4,7-8H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXZCMZMDXBCSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN2C=C(C=N2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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